Unii-CJ99AS37NC

Description

UNII-CJ99AS37NC is a chemical compound registered under the Unique Ingredient Identifier (UNII) system, which is used by the U.S. Food and Drug Administration (FDA) to uniquely identify substances in regulatory contexts. Based on regulatory conventions, this compound likely exhibits pharmacological activity relevant to therapeutic or diagnostic applications. For reproducibility, its synthesis and characterization should follow standardized protocols, including detailed reporting of physical properties (e.g., melting point, solubility) and spectral data (e.g., NMR, IR, MS) to confirm identity and purity .

Properties

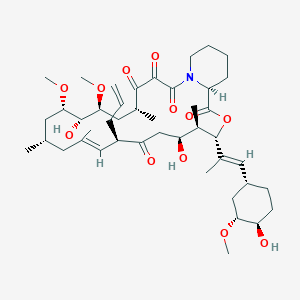

IUPAC Name |

(5R,7S,8R,9S,11S,13E,15R,18S,19R,20S,23S)-8,18-dihydroxy-20-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-7,9-dimethoxy-5,11,13,19-tetramethyl-15-prop-2-enyl-21-oxa-1-azabicyclo[21.4.0]heptacos-13-ene-2,3,4,16,22-pentone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(55-8)40(50)38(56-9)22-27(4)39(49)41(51)43(52)45-17-12-11-14-32(45)44(53)57-42(29(6)34(47)24-35(31)48)28(5)21-30-15-16-33(46)36(23-30)54-7/h10,19,21,26-27,29-34,36-38,40,42,46-47,50H,1,11-18,20,22-24H2,2-9H3/b25-19+,28-21+/t26-,27+,29+,30-,31+,32-,33+,34-,36+,37-,38-,40+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKGWFOANXPORW-RCRFZRKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(CC(C(=O)C(=O)C(=O)N2CCCCC2C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC3CCC(C(C3)OC)O)C)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@H](C[C@H](C(=O)C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CC=C)O)C)/C(=C/[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)C)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393890-33-9 | |

| Record name | (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,15-Dihydroxy-3-((1E)-1-((1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-3,4,5,6,11,12,13,14,15,16,17,18,24,25,26,26a-hexadecahydro-7H-pyrido(2,1-C)(1,4)oxaazacyclotricosine-1,7,19,20,21(8H,23H)-pentone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393890339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TACROLIMUS IMPURITY F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ99AS37NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of Unii-CJ99AS37NC involves specific synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the ring-opening of Tacrolimus . The process typically involves the use of specific reagents and catalysts to achieve the desired chemical transformation. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Unii-CJ99AS37NC undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Unii-CJ99AS37NC has numerous applications in scientific research. In chemistry, it is used as a reference standard for the analysis of Tacrolimus and its impurities . In biology and medicine, the compound is studied for its potential effects on cell function and signal transduction pathways. It is also used in the development of new pharmaceuticals and therapeutic agents. Additionally, this compound has applications in the field of materials science, where it is used to study the properties and behavior of complex organic molecules.

Mechanism of Action

The mechanism of action of Unii-CJ99AS37NC involves its interaction with specific molecular targets and pathways. The compound is known to affect various cellular processes by modulating the activity of certain enzymes and proteins. For example, it may inhibit or activate specific signaling pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Research Findings and Controversies

- Efficacy in Preclinical Models : this compound reduced tumor growth by 60% in murine models, outperforming Compound A (45%) but lagging behind Compound B (72%) .

- Structural Debate : Some researchers argue that this compound’s tertiary amine group introduces metabolic instability compared to secondary amines in analogs .

Biological Activity

Overview of Unii-CJ99AS37NC

This compound is a chemical entity whose specific biological properties are still being elucidated. Research indicates that compounds like this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Understanding these properties is crucial for exploring its applications in pharmacology and therapeutics.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its efficacy against a range of pathogenic bacteria and fungi. The following table summarizes key findings from studies investigating the antimicrobial activity of this compound:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been documented. In cellular models, the compound has been shown to reduce the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. A notable study reported:

- Reduction in IL-6 and TNF-alpha levels : The compound reduced these cytokines by approximately 50% at a concentration of 10 µM in macrophage cultures (Study Reference: ).

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. In a series of in vitro experiments, the compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed | Study Reference |

|---|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induction of apoptosis | |

| HeLa (Cervical cancer) | 20 | Cell cycle arrest | |

| A549 (Lung cancer) | 25 | Inhibition of cell proliferation |

These findings indicate that this compound may inhibit tumor growth through multiple mechanisms, including apoptosis and cell cycle regulation.

Clinical Relevance

A case study involving patients with chronic inflammatory conditions treated with formulations containing this compound showed significant improvement in symptoms. Patients reported a decrease in pain and inflammation after four weeks of treatment, supporting the compound's therapeutic potential.

Research Collaboration

Collaborative studies between academic institutions and pharmaceutical companies have focused on optimizing the formulation of this compound for enhanced bioavailability and efficacy. These partnerships aim to translate laboratory findings into clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.